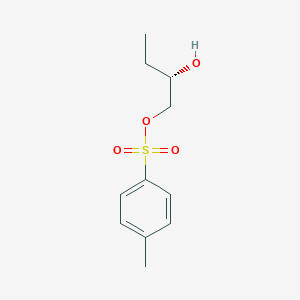

(S)-2-Hydroxybutyl tosylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-Hydroxybutyl tosylate” is a type of tosylate, which is a class of compounds derived from alcohols and tosyl chloride . Tosylates are good substrates for substitution reactions, reacting with nucleophiles in much the same way as alkyl halides . The advantage of this method is that the substitutions reactions are not under the strongly acidic conditions .

Synthesis Analysis

The synthesis of tosylates is performed by esterification of the corresponding alcohols with tosyl chloride . This method can be applied to base-sensitive substrates . A direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N -hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis

Tosylates, like “(S)-2-Hydroxybutyl tosylate”, can perform all of the substitution and elimination reactions of alkyl halides . They exhibit faster S N 2 reactivity than secondary alkyl halides because the bimolecular transition state is stabilized by hyperconjugation between the orbital of the nucleophile and the conjugated pi bond of the allylic group .Physical And Chemical Properties Analysis

The solid-state properties of pharmaceutical salts, which are dependent on the counterion used to form the salt, are critical for successful development of a stable dosage form . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups and degradation) .Safety And Hazards

The safety data sheet for similar compounds indicates that they may be harmful if swallowed or in contact with skin . They may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact during pregnancy/while nursing .

Future Directions

Future directions could explore other anticancer drugs, targeted therapies, or immunotherapies in combination with similar compounds, considering variable factors such as adverse events and outcomes from prior treatments . Another direction could be the development of efficient synthetic strategies for producing these compounds .

properties

IUPAC Name |

[(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSOURZMHXZMJW-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427109 |

Source

|

| Record name | ST50825910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Hydroxybutyl tosylate | |

CAS RN |

143731-32-2 |

Source

|

| Record name | ST50825910 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)